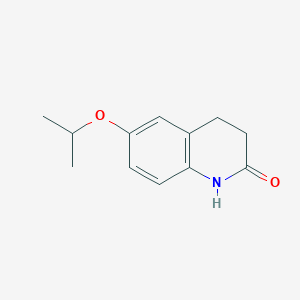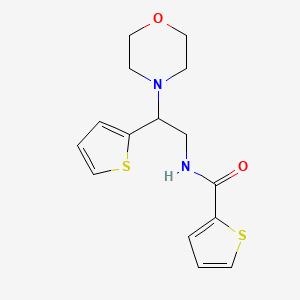![molecular formula C21H14ClN5O2S B2516013 N-(4-chlorophényl)sulfonyl-N-phényl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-49-6](/img/structure/B2516013.png)
N-(4-chlorophényl)sulfonyl-N-phényl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a triazoloquinazoline core, which is a fused heterocyclic system, and is substituted with a chlorophenylsulfonyl group and a phenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be used as a probe to study enzyme interactions and protein functions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could be a candidate for drug development, targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. For instance, a reaction between 2-aminobenzonitrile and hydrazine hydrate can yield the triazoloquinazoline core.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the triazoloquinazoline intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
N-Phenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-Chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-Chlorophenyl)sulfonyl]-N,N-diethyl-7,8-dimethoxy-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenylsulfonyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2S/c22-14-10-12-16(13-11-14)30(28,29)21-20-24-19(23-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27(20)26-25-21/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYHIXBTDXPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)
![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)

![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2515936.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2515939.png)
![ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/new.no-structure.jpg)

![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)
![2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2515951.png)
![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)
![5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2515953.png)
